5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Description
This compound is a pyrimidinetrione derivative characterized by a complex structure featuring a 2-chlorothiazole moiety, a naphthyl group, and a methylene bridge. Its molecular framework combines aromatic and heterocyclic components, which are critical for its physicochemical and biological properties. Synonyms listed in , such as 1,3-dimethyl-5-{[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methylidene}-1,3-diazinane-2,4,6-trione, highlight variations in nomenclature across databases.
Properties
IUPAC Name |
5-[[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O4S/c1-24-18(26)16(19(27)25(2)21(24)28)9-15-14-6-4-3-5-12(14)7-8-17(15)29-11-13-10-23-20(22)30-13/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGYNPKWBYVYSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC3=CC=CC=C32)OCC4=CN=C(S4)Cl)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-chloro-1,3-thiazole with appropriate reagents under controlled conditions.
Attachment of the Naphthalene Moiety: The naphthalene moiety is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with a naphthalene-based compound.
Formation of the Pyrimidinetrione Core: The pyrimidinetrione core is synthesized by reacting 1,3-dimethylurea with suitable reagents under specific conditions.
Final Coupling Reaction: The final step involves coupling the thiazole-naphthalene intermediate with the pyrimidinetrione core under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and naphthalene moieties.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the thiazole and naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiazole and naphthalene rings.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted thiazole and naphthalene derivatives.
Scientific Research Applications
5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidinetrione Cores
Several pyrimidinetrione derivatives share structural similarities with the target compound, differing primarily in substituent groups:
†Calculated using molecular formula; ‡Estimated via fragment-based methods.
Functional Group Analysis
- Thiazole vs.
- Naphthyl vs. Aryl Groups : The naphthyl substituent in the target compound increases aromatic surface area relative to phenyl or diarylpyrazole groups (), likely improving membrane permeability but reducing aqueous solubility.
- Methylene Bridge : The methylene linkage in the target compound and its analogues (e.g., ) allows conformational flexibility, critical for binding to dynamic targets like allosteric enzyme sites.
Pharmacological and Biochemical Comparisons
- Enzyme Inhibition: The diarylpyrazole-thiazolidinone hybrid () exhibits COX-2 inhibition (Ki = 85 nM), while the target compound’s thiazole-naphthyl system may target cytochrome P450 isoforms, though experimental data are lacking.
- Synthetic Accessibility : The target compound’s synthesis likely involves nucleophilic substitution (chlorothiazole formation) and cyclocondensation, akin to methods in and . By contrast, triazine-containing analogues () require multi-step morpholine functionalization, increasing synthetic complexity.
Computational Docking Studies
AutoDock Vina () simulations predict that the target compound’s chlorothiazole group forms halogen bonds with cysteine residues (e.g., Cys-145 in SARS-CoV-2 Mpro), a feature absent in non-halogenated analogues. However, its bulky naphthyl group may sterically hinder binding to compact active sites compared to smaller aryl derivatives ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
